TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE
Description
Properties
IUPAC Name |
tert-butyl N-[(2-chloropyrimidin-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-7-4-12-8(11)13-5-7/h4-5H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBZTGHKQVWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE typically involves the reaction of 2-chloropyrimidine-5-carbaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Scientific Research Applications
TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites in biomolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
Key Differences :
Physicochemical and Reactivity Differences :
- Hydrogen Bonding : The 4-hydroxy group in the analog enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing lipophilicity relative to the chlorine-substituted target compound .
- Stability : The hydroxy group may render the analog more prone to oxidation or degradation under acidic conditions, whereas the chlorine-substituted compound exhibits greater hydrolytic stability .
Toxicological Profile :
Hypothetical Analogs for Contextual Comparison
tert-Butyl (2-Bromopyrimidin-5-yl)methylcarbamate
- Substituent : Bromine (Br) replaces chlorine.
- Impact : Bromine’s higher polarizability and leaving-group ability could enhance reactivity in cross-coupling reactions but may also increase molecular weight (~297.37 g/mol ) and lipophilicity.
tert-Butyl (2-Methylpyrimidin-5-yl)methylcarbamate
- Substituent : Methyl (CH₃) replaces chlorine.
- Impact : Loss of electrophilic character reduces utility in substitution reactions but improves metabolic stability due to decreased reactivity.
Data Table: Comparative Properties of Pyrimidine Carbamates
| Property | tert-Butyl(2-Chloropyrimidin-5-yl)methylcarbamate | tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClN₃O₂ | C₁₁H₁₆FN₃O₃ |
| Molecular Weight (g/mol) | 256.71 | 257.26 |
| Key Substituents | 2-Cl, 5-(tert-butyl carbamate) | 2-F, 4-OH, 6-CH₃, 5-(tert-butyl carbamate) |
| Electrophilicity | High (Cl as leaving group) | Moderate (F less electronegative than Cl) |
| Hydrogen Bonding Capacity | Low | High (due to 4-OH) |
| Lipophilicity (LogP) | Estimated 2.1–2.5 | Estimated 1.5–1.8 |
| Toxicity (Acute Oral LD₅₀) | Not available | 300 mg/kg (rat) |
Research Findings and Implications
- Synthetic Utility : The chlorine substituent in the target compound enhances its utility in Suzuki-Miyaura couplings and SNAr reactions compared to fluorine or methyl analogs, which exhibit slower kinetics .
- Metabolic Stability : The tert-butyl carbamate group in both compounds confers resistance to enzymatic hydrolysis, though the hydroxy group in the analog may increase susceptibility to phase II metabolism (e.g., glucuronidation) .
- Toxicity Considerations : While the fluorine analog’s SDS highlights acute toxicity, the target compound’s lack of a hydroxy group may reduce irritation risks but requires empirical validation .
Biological Activity
Tert-butyl(2-chloropyrimidin-5-yl)methylcarbamate, with the CAS number 1279820-16-4, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H14ClN3O2
- Molecular Weight : 243.69 g/mol
- Structure : The compound features a tert-butyl group attached to a chloropyrimidine moiety via a methyl carbamate linkage.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, particularly in the realms of antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its role in inhibiting tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.0 | Inhibition of angiogenesis |
The compound appears to induce apoptosis through mitochondrial pathways and disrupts cell cycle progression, leading to increased cell death in cancerous cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
The mechanism of action involves disrupting bacterial cell wall synthesis and function .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Cancer Treatment :
- Objective : To assess the antitumor effects in vivo.
- Method : Mice bearing tumors were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed at doses above 10 mg/kg, with minimal side effects reported.
- Antimicrobial Efficacy Evaluation :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE?
- Methodology : A multi-step approach under inert atmosphere (e.g., N₂) is common. For example, coupling reactions involving Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene or THF are effective. Purification via column chromatography is standard .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize equivalents of reagents (e.g., amines or boronic esters) to minimize side products .
Q. Which analytical techniques are critical for structural confirmation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine protons at 8–9 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
- Mass Spectrometry : ESI+ confirms molecular weight (e.g., m/z 542 [M + H]+ observed in intermediates) .
Q. How should this compound be handled safely in laboratory settings?
- Safety Protocols :
- Use fume hoods to avoid inhalation of dust/aerosols.
- Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .
- Store at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields in coupling steps involving pyrimidine intermediates?
- Strategies :
- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. XPhos) to enhance reactivity .
- Adjust solvent polarity (e.g., DMF for polar substrates, toluene for sterically hindered systems) .
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. What approaches resolve contradictions in spectroscopic data during structural verification?
- Troubleshooting :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Compare crystallographic data (e.g., bond angles/NOEs) with computational models (DFT) .
- Re-examine purification steps; trace solvents (e.g., EtOAc) may obscure peaks .
Q. How does the electronic nature of the pyrimidine ring influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The 2-chloro substituent acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines or boronic acids) .
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at C5, enabling Suzuki-Miyaura couplings .
- Steric effects from the tert-butyl group may slow kinetics but improve regioselectivity .
Q. What strategies are effective when published data on analogous compounds is limited?
- Workflow :
- Use phase-transfer catalysis to enhance reactivity in biphasic systems .
- Leverage structural analogs (e.g., tert-butyl carbamates with fluoropyridines) to predict stability/reactivity .
- Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess degradation pathways .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, catalyst batch) to address variability .
- Contradictory Results : Replicate experiments with alternative characterization methods (e.g., XRD vs. NOE) to confirm findings .
- Scalability : Transition from batch to flow chemistry for multi-step syntheses to improve yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
